Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate
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Overview
Description
Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a series of reactions involving chlorination and fluorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial methods also incorporate purification steps to remove any impurities that may affect the compound’s performance in its applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate: Unique due to its specific substitution pattern on the pyrimidine ring.
Sodium 2-amino-6-((5-chloro-4-pyrimidinyl)amino)toluene-4-sulphonate: Lacks the fluorine atoms, leading to different chemical properties and biological activities.
Sodium 2-amino-6-((2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate: Lacks the chlorine atom, resulting in variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84100-32-3 |
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Molecular Formula |
C11H8ClF2N4NaO3S |
Molecular Weight |
372.71 g/mol |
IUPAC Name |
sodium;3-amino-5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H9ClF2N4O3S.Na/c1-4-6(15)2-5(22(19,20)21)3-7(4)16-10-8(12)9(13)17-11(14)18-10;/h2-3H,15H2,1H3,(H,16,17,18)(H,19,20,21);/q;+1/p-1 |
InChI Key |
MFCDEHPQPKZEKI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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